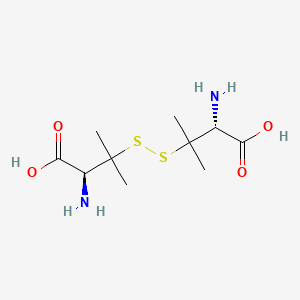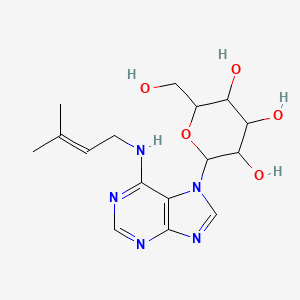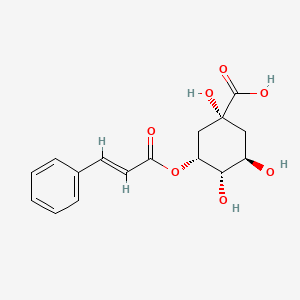
Metcamifen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Metcamifen is a sulphonamide safener used primarily in agriculture to protect crops from herbicide damage. It is particularly effective in safeguarding rice and maize from the adverse effects of clodinafop-propargyl, a herbicide commonly used in wheat . This compound enhances the detoxification of herbicides in plants, thereby preventing damage and ensuring healthy crop growth .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of metcamifen involves several steps, starting with the preparation of the core sulphonamide structure. The process typically includes the following steps:
Formation of the Sulphonamide Core: The initial step involves the reaction of a sulfonyl chloride with an amine to form the sulphonamide core.
Functional Group Modifications:
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield .
化学反応の分析
Types of Reactions
Metcamifen undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the this compound molecule.
Substitution: Substitution reactions can introduce new functional groups to the this compound structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates .
Major Products Formed
The major products formed from these reactions include various metabolites that retain the safening properties of the parent compound. These metabolites are often more water-soluble, facilitating their transport and detoxification within the plant .
科学的研究の応用
Metcamifen has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the detoxification mechanisms in plants.
Biology: Helps in understanding the gene expression changes associated with herbicide detoxification.
Industry: Widely used in agriculture to protect crops from herbicide damage, thereby increasing yield and reducing crop loss
作用機序
Metcamifen exerts its effects by enhancing the detoxification pathways in plants. It induces the expression of genes involved in the detoxification process, including those encoding for cytochrome P450 monooxygenases and glutathione S-transferases. These enzymes help in breaking down the herbicide molecules into less toxic forms, which are then excreted or sequestered within the plant cells .
類似化合物との比較
Metcamifen is often compared with other sulphonamide safeners such as cyprosulfamide. While both compounds are effective in protecting crops from herbicide damage, this compound has shown superior efficacy in certain crops like rice. This is attributed to its ability to induce a broader range of detoxification genes and its higher bioavailability in plant tissues .
List of Similar Compounds
Cyprosulfamide: Another sulphonamide safener used in maize.
Benoxacor: A safener used in maize to protect against herbicide damage.
Isoxadifen-ethyl: A safener used in various cereal crops
特性
CAS番号 |
129531-12-0 |
|---|---|
分子式 |
C16H17N3O5S |
分子量 |
363.4 g/mol |
IUPAC名 |
2-methoxy-N-[4-(methylcarbamoylamino)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C16H17N3O5S/c1-17-16(21)18-11-7-9-12(10-8-11)25(22,23)19-15(20)13-5-3-4-6-14(13)24-2/h3-10H,1-2H3,(H,19,20)(H2,17,18,21) |
InChIキー |
JCHMGYRXQDASJE-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CC=C2OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


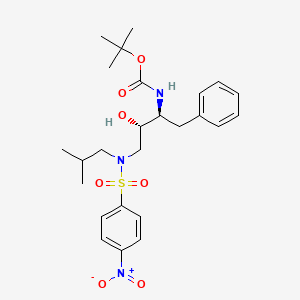
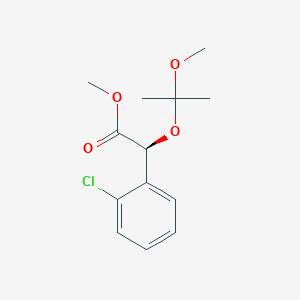
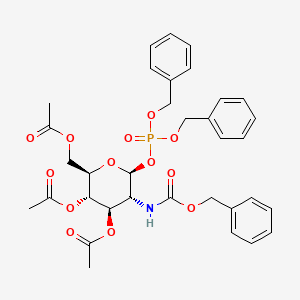

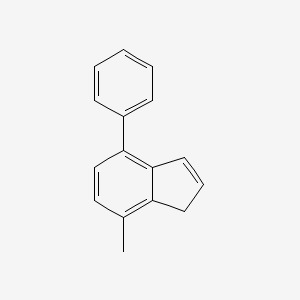

![2-Propenoic acid, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13415096.png)

